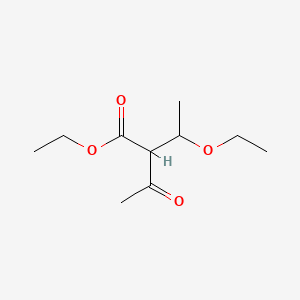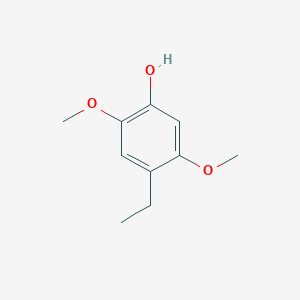![molecular formula C20H16N2 B14714546 N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine CAS No. 15223-25-3](/img/structure/B14714546.png)
N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of benzene-1,2-diamine with benzaldehyde, resulting in a molecule with significant applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine typically involves the condensation reaction between benzene-1,2-diamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as acids or bases can also be employed to accelerate the reaction rate and improve the overall production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzene-1,2-diamine and benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various biological targets, including enzymes and DNA, leading to potential therapeutic effects. The Schiff base structure allows for the formation of hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(pyridin-2-ylmethylene)benzene-1,4-diamine
- N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
- o-Phenylenediamine
Uniqueness
N,N’-bis[(E)-phenylmethylidene]benzene-1,2-diamine is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
15223-25-3 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
N-[2-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-16H |
Clave InChI |
BDGKAZBPCFIFBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


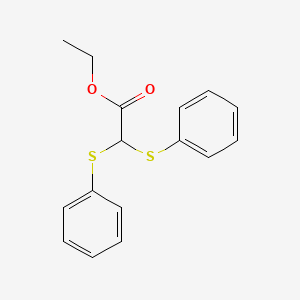
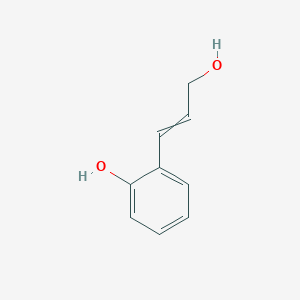


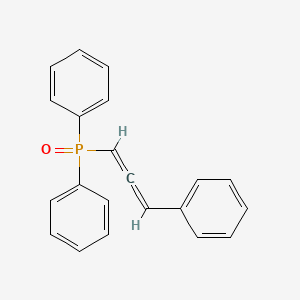
![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)




